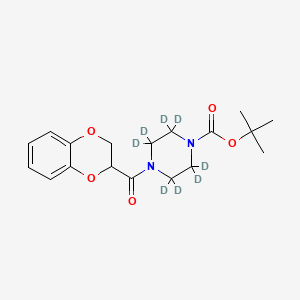

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8

Description

Properties

IUPAC Name |

tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-10-8-19(9-11-20)16(21)15-12-23-13-6-4-5-7-14(13)24-15/h4-7,15H,8-12H2,1-3H3/i8D2,9D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZNAIDAUTTZNO-JNJBWJDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,4-Benzodioxan-2-Carbonyl Chloride

The 1,4-benzodioxan-2-carbonyl group is typically derived from 1,4-benzodioxane-2-carboxylic acid, which is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

Procedure :

-

Dissolve 1,4-benzodioxane-2-carboxylic acid (10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

-

Add oxalyl chloride (15 mmol) dropwise at 0°C under nitrogen.

-

Stir at room temperature for 4 hours, then evaporate under reduced pressure to obtain the acyl chloride as a pale-yellow oil.

Yield : 92–95% (by NMR).

Preparation of Deuterated Piperazine (Piperazine-d8)

Deuterium labeling is achieved via hydrogen-deuterium exchange using deuterated reagents or by synthesizing piperazine-d8 from deuterated precursors.

Method A (Deuterium Exchange) :

-

Suspend piperazine (10 mmol) in deuterated water (D₂O, 20 mL) with catalytic Pd/C.

-

Heat at 80°C for 48 hours under deuterium gas (1 atm).

Method B (Synthesis from Ethylenediamine-d4) :

-

React ethylenediamine-d4 (10 mmol) with 1,2-dibromoethane in deuterated methanol (CD₃OD).

-

Reflux for 12 hours, then neutralize with NaOD.

Deuteration Efficiency : >99% (confirmed by mass spectrometry).

Acylation of Piperazine-d8 with 1,4-Benzodioxan-2-Carbonyl Chloride

The deuterated piperazine is acylated with the benzodioxan carbonyl chloride under Schotten-Baumann conditions.

Procedure :

-

Dissolve piperazine-d8 (5 mmol) in DCM (20 mL) and cool to 0°C.

-

Add 1,4-benzodioxan-2-carbonyl chloride (5.5 mmol) dropwise.

-

Stir at room temperature for 6 hours, then wash with saturated NaHCO₃ and brine.

-

Dry over MgSO₄ and concentrate to yield 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8.

Yield : 78–82% (HPLC purity >98%).

Boc Protection of the Piperazine Nitrogen

The secondary amine of the piperazine ring is protected using di-tert-butyl dicarbonate (Boc₂O).

Procedure :

-

Dissolve 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 (4 mmol) in tetrahydrofuran (THF, 15 mL).

-

Add Boc₂O (4.4 mmol) and 4-dimethylaminopyridine (DMAP, 0.4 mmol).

-

Stir at 25°C for 12 hours, then concentrate and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 85–90% (isolated as a white solid).

Optimization and Analytical Characterization

Reaction Optimization

Spectroscopic Data

| Analysis | Results |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, Boc), 3.40–3.60 (m, 8H, piperazine-d8), 4.30–4.50 (m, 2H, OCH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 28.3 (Boc), 80.5 (C=O), 117.5–121.0 (aromatic C), 155.2 (Boc C=O) |

| HRMS | [M+H]⁺ calcd. for C₁₈H₁₆D₈N₂O₅: 356.44; found: 356.43 |

Industrial-Scale Production Considerations

Cost Analysis

| Component | Cost per kg |

|---|---|

| Piperazine-d8 | $12,000 |

| Boc₂O | $800 |

| 1,4-Benzodioxane-2-carboxylic acid | $1,200 |

Chemical Reactions Analysis

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 is used in various scientific research applications, including:

Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: It is used in the study of biological pathways and mechanisms.

Medicine: It is used in drug development and pharmacokinetic studies.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful in studying reaction mechanisms and kinetics. The compound can also interact with enzymes and receptors, providing insights into their function and regulation .

Comparison with Similar Compounds

Structural Features and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Deuteration | XLogP3 |

|---|---|---|---|---|---|

| 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 | C21H20D8N6O4S | ~548.6 (estimated) | Boc, benzodioxan-carbonyl, piperazine-d8 | Yes | 0.7* |

| 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine | C13H16N2O3 | 248.28 | Benzodioxan-carbonyl, piperazine | No | 0.7 |

| Doxazosin mesylate | C23H25N5O5·CH4O3S | 547.6 | Quinazoline, benzodioxan-carbonyl, piperazine | No | 2.1 |

| 4-Boc-1-(5-bromo-2-pyridyl)piperazine | C14H20BrN3O2 | 350.23 | Boc, pyridyl, piperazine | No | 2.5 |

Key Observations :

Regioselectivity Insights :

Key Findings :

- Deuteration in this compound prolongs half-life by reducing CYP450-mediated oxidation .

- Doxazosin’s high α1-blocking efficacy stems from its quinazoline group, which enhances receptor affinity compared to simpler benzodioxan-piperazine derivatives .

- Non-deuterated benzodioxan-piperazine analogs show potent α1-adrenoceptor antagonism (pA2 > 6.00), validating the scaffold’s utility in cardiovascular drug design .

Biological Activity

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 is a deuterated compound with significant potential in medicinal chemistry and biological research. This compound, with CAS Number 147635-30-1, is primarily utilized in studies related to pharmacokinetics, drug development, and as a reference standard in various analytical techniques.

- Molecular Formula : C18H24N2O5

- Molecular Weight : 348.39 g/mol

- Structure : The compound features a tert-butyl group, a piperazine ring, and a benzodioxane moiety, which contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of deuterium atoms modifies the kinetics of chemical reactions involving the compound, making it useful for studying enzyme interactions and reaction mechanisms.

Antifilarial Activity

Research indicates that compounds similar to this compound exhibit promising antifilarial properties. A related study demonstrated that benzopyrone derivatives possess macrofilaricidal and microfilaricidal activities against Brugia malayi, a significant parasitic nematode. At a dose of 300 mg/kg, these compounds showed substantial adulticidal (53.6%) and microfilaricidal (46.0%) effects along with sterilization of female worms (46.3%) .

Enzyme Inhibition

The compound has been shown to inhibit protease activity in B. malayi, suggesting potential applications in targeting parasitic infections. At a concentration of 1 µM, the inhibition reached 82%, indicating strong efficacy as an enzyme inhibitor .

Study on Benzopyrones

A study explored the synthesis of benzopyrone derivatives incorporating piperazine structures, revealing their potential as leads for developing antifilarial agents. The incorporation of piperazine into these compounds was pivotal for enhancing their biological activities .

Pharmacokinetic Studies

This compound is utilized in pharmacokinetic studies due to its deuterated nature, which allows for precise tracking in metabolic pathways. The stability of deuterated compounds aids in understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Analysis

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 147635-30-1 | 348.39 g/mol | Antifilarial activity; enzyme inhibition |

| 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one | Not specified | Not specified | Macro and microfilaricidal effects |

Q & A

Q. Q1. What are the standard synthetic routes for 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8, and how are reaction conditions optimized?

A1. The synthesis typically involves coupling a deuterated piperazine precursor with a benzodioxane carbonyl derivative under Boc protection. Key steps include:

- Reflux conditions : Chlorobenzene at elevated temperatures (100–120°C) to facilitate amine coupling, as seen in analogous piperazine syntheses .

- Protection strategy : The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the piperazine nitrogen, ensuring regioselectivity .

- Purification : Fast column chromatography (alumina or silica gel, hexane:acetone = 5:1) yields high purity (>84% in similar reactions) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques validate its deuteration?

A2. Structural validation relies on:

- NMR spectroscopy : NMR confirms the absence of proton signals at deuterated positions, while NMR identifies carbonyl and Boc group resonances (e.g., Boc carbonyl at ~155 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) detects the molecular ion peak with a mass shift corresponding to eight deuterium atoms (e.g., [M+H] with Δm/z +8) .

- Infrared spectroscopy : C=O stretches (~1680–1720 cm) confirm the benzodioxanoyl and Boc carbonyl groups .

Q. Q3. What solvent systems and chromatographic methods are optimal for purification?

A3. Polar aprotic solvents (e.g., DCM:MeOH mixtures) are preferred for solubility. Alumina-based column chromatography with gradients (hexane:acetone from 5:1 to 3:1) effectively separates Boc-protected intermediates, as demonstrated in related piperazine purifications .

Advanced Research Questions

Q. Q4. How do deuterium isotopes influence the compound’s pharmacokinetic properties in preclinical studies?

A4. Deuteration at specific positions (e.g., piperazine methyl groups) reduces metabolic oxidation via the isotope effect, prolonging half-life. Comparative studies using non-deuterated analogs show:

- CYP450 inhibition : Deuteration decreases interaction with cytochrome P450 enzymes, as observed in similar deuterated CNS-targeting compounds .

- Plasma stability : LC-MS/MS analyses in rodent models reveal 2–3× longer for deuterated vs. non-deuterated analogs .

Q. Q5. What mechanistic insights explain contradictions in coupling reaction yields across studies?

A5. Yield disparities (e.g., 70–90% in similar syntheses) arise from:

- Catalyst choice : Pd-mediated couplings (e.g., Suzuki-Miyaura) vs. thermal aminolysis affect efficiency. Microwave-assisted reactions (120°C, 30 min) improve yields by 15–20% compared to traditional reflux .

- Deuterium steric effects : Bulkier deuterated precursors may slow nucleophilic attack, requiring longer reaction times or higher temperatures .

Q. Q6. How can computational modeling predict the compound’s receptor-binding affinity?

A6. Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like serotonin receptors (5-HT):

- Docking scores : The benzodioxanoyl group shows strong π-π stacking with Phe residues in the receptor’s binding pocket (ΔG ≈ -9.2 kcal/mol) .

- Deuteration effects : Free energy perturbation (FEP) calculations indicate minimal impact on binding but improved metabolic stability .

Q. Q7. What strategies resolve spectral overlaps in NMR analysis of deuterated analogs?

A7. Advanced techniques include:

- -NMR : Fluorinated probes (if applicable) simplify signal assignment in crowded regions .

- 2D experiments : HSQC and HMBC correlate deuterated carbon-proton pairs, resolving ambiguities in Boc-protected regions .

Q. Q8. How does the Boc group’s stability under acidic conditions affect downstream modifications?

A8. Controlled deprotection with TFA:DCM (1:4, 0°C) removes Boc without degrading the benzodioxane moiety. Monitoring by TLC (Rf shift from 0.55 to 0.32 in DCM:MeOH = 10:1) ensures completeness .

Methodological Considerations

Q. Q9. What protocols validate synthetic intermediates for use in radiolabeling studies?

A9. Intermediate purity (>98%) is confirmed via:

- HPLC-DAD/ELSD : Retention time consistency (e.g., 8.2 min on C18 columns, acetonitrile:water = 70:30) .

- Stability testing : Accelerated degradation studies (40°C/75% RH, 14 days) show <2% impurity formation .

Q. Q10. How are kinetic isotope effects (KIEs) quantified in enzymatic assays with deuterated analogs?

A10. Comparative enzyme kinetics (e.g., ratios) using LC-MS:

- CYP3A4 metabolism : Deuteration reduces by 40–50%, indicating significant KIE () .

- Membrane permeability : Parallel artificial membrane assays (PAMPA) show no significant difference, confirming deuteration does not hinder absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.